molecular formula C7H10BNO3 B1289858 (3-Amino-4-methoxyphenyl)boronic acid CAS No. 879893-98-8

(3-Amino-4-methoxyphenyl)boronic acid

Cat. No.: B1289858
CAS No.: 879893-98-8
M. Wt: 166.97 g/mol
InChI Key: QMYCMNKKHXJWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an amino group, a methoxy group, and a boronic acid moiety attached to a benzene ring, making it a valuable reagent in various chemical transformations.

Future Directions

Boronic acids, including “(3-Amino-4-methoxyphenyl)boronic acid”, have potential applications in various fields, such as medicinal chemistry . They can be used to synthesize various bioactive compounds and have shown potential as anticancer, antibacterial, and antiviral agents . Therefore, further studies on boronic acids, including “this compound”, could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

The primary target of (3-Amino-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest that it may have favorable bioavailability in the context of chemical reactions .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds through the SM coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another method involves the use of palladium-catalyzed borylation of aryl halides under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base, typically potassium carbonate, in an aqueous or organic solvent .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYCMNKKHXJWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628572
Record name (3-Amino-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879893-98-8
Record name (3-Amino-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.